Aftin-5
Description
The Emergence of Small Molecules as Tools in Disease Modeling
Small molecules have become invaluable tools in neurobiology research and disease modeling. Their ability to selectively interact with specific proteins or pathways allows researchers to perturb cellular processes in a controlled manner, mimicking aspects of disease pathology in in vitro and in vivo systems. This approach provides a means to investigate disease mechanisms, identify potential therapeutic targets, and screen for corrective compounds. The use of small molecules can complement genetic models by offering temporal control over the induction of pathological phenotypes and by enabling the study of specific molecular events.
Aftin-5 as a Distinct Pharmacological Probe in Amyloid Research
This compound is a small molecule that has emerged as a distinct pharmacological probe in amyloid research, specifically for its ability to modulate the production of different Aβ species. It is characterized as an inducer of Amyloid-β 42 (Aβ42). medchemexpress.com Research has shown that this compound selectively and potently increases the production of extracellular Aβ42 while simultaneously decreasing the production of extracellular Aβ38 in cultured cells. nih.govnih.govresearchgate.nethellobio.com Notably, this compound does not appear to significantly alter the levels of extracellular Aβ40. nih.govnih.govresearchgate.net This specific modulation of Aβ peptide ratios, particularly the increase in the Aβ42/Aβ40 ratio, is reminiscent of the imbalance observed in the brains of individuals with Alzheimer's disease. nih.govresearchgate.netplos.org This makes this compound a valuable tool for creating cellular models that recapitulate a key biochemical feature of AD, allowing for the investigation of downstream pathological events and the screening of potential therapeutic agents. nih.govnih.govresearchgate.net
Detailed research findings indicate that this compound's effects on Aβ levels are dependent on both β-secretase and γ-secretase activity. nih.govnih.govresearchgate.netmedchemexpress.com This suggests that this compound influences the proteolytic processing of AβPP. Studies have also explored the potential mechanisms underlying this compound's action, suggesting it may interact with proteins such as VDAC1, prohibitin, and mitofilin, potentially interfering with subcellular compartmentalization and lipid raft properties, thereby shifting γ-secretase activity towards Aβ42 generation. hellobio.com Furthermore, this compound has been shown to reversibly alter the ultrastructure of mitochondria, although it has little effect on several mitochondrial functional parameters like swelling or oxygen consumption. nih.govnih.govresearchgate.netmedchemexpress.com Research using this compound in human cerebral organoids ("mini-brains") has successfully demonstrated its ability to induce a reproducible disruption of the physiological Aβ42/Aβ40 ratio, leading to increased soluble Aβ42 accumulation, consistent with an AD-like signature. plos.orgcea.fr This highlights the utility of this compound in developing human-relevant in vitro models for studying sporadic AD phenotypes. plos.org
This compound's impact extends beyond just Aβ production; studies using this compound to increase Aβ42 levels have also revealed connections to tau phosphorylation, another key pathological hallmark of AD. biorxiv.orgresearchgate.net Treatment with this compound in cell models has shown an increase in phosphorylated tau levels, correlated with increased levels of HSP90 and its co-chaperone SUGT1. biorxiv.orgresearchgate.net This suggests that this compound-induced increases in Aβ42 can influence the proteostasis networks of other proteins implicated in AD, such as tau. biorxiv.orgresearchgate.net
Here is a summary of key findings regarding this compound's effects on extracellular Aβ levels:
| Compound | Effect on Extracellular Aβ42 | Effect on Extracellular Aβ38 | Effect on Extracellular Aβ40 |
| This compound | Upregulation (Increase) | Downregulation (Decrease) | Stable (No significant change) |
Historical Trajectory and Chemical Lineage of Aftin Compounds
This compound belongs to a family of low molecular weight molecules termed "Aftins," which stands for Amyloid-β Forty-Two Inducers. nih.govnih.govresearchgate.net These compounds were developed with the specific aim of manipulating amyloid peptide production in cultured cells to create chemical models of Alzheimer's disease. nih.govnih.govresearchgate.net The development of Aftins represents a strategic approach to investigate the critical balance between different Aβ species and its implications for neurotoxicity. This compound is described as an optimized Aftin compound, noted for its ability to dramatically modify extracellular Aβ38/Aβ40/Aβ42 production without exhibiting significant cellular toxicity at the concentrations used in these studies. nih.gov While the search results mention other Aftin compounds, such as Aftin-4 nih.govcenmed.com, the provided information primarily focuses on this compound as a key tool within this chemical lineage for inducing the specific Aβ imbalance relevant to AD research. The chemical lineage of Aftin compounds stems from purine (B94841) derivatives google.com, with this compound being a Roscovitine-related purine that specifically lacks activity on CDKs, distinguishing its mechanism from related compounds and highlighting its selectivity in modulating amyloid peptide production. hellobio.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H26N6O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2R)-2-[[6-(N-methylanilino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C19H26N6O/c1-5-14(11-26)21-19-22-17(24(4)15-9-7-6-8-10-15)16-18(23-19)25(12-20-16)13(2)3/h6-10,12-14,26H,5,11H2,1-4H3,(H,21,22,23)/t14-/m1/s1 |
InChI Key |
HYFZLABHJHEEFS-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C(=N1)N(C)C3=CC=CC=C3)N=CN2C(C)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms Governing Aftin 5 Activity
Elucidating Amyloid Precursor Protein (APP) Processing Modulation
The generation of amyloid-beta peptides, including Aβ42, Aβ40, and Aβ38, is a result of the sequential proteolytic cleavage of Amyloid Precursor Protein (APP) by beta-secretase and gamma-secretase. aginganddisease.orgscirp.org Aftin-5 significantly impacts this process, leading to altered extracellular levels of specific Aβ isoforms. nih.govhellobio.comnih.gov
Influence on Beta-Secretase-Dependent Pathways
Research indicates that the upregulation of Aβ42 induced by this compound is sensitive to pharmacological inhibitors of beta-secretase. nih.govnih.govmedchemexpress.com This suggests that active beta-secretase is required for this compound to exert its effect on Aβ production. nih.govnih.gov While this compound influences pathways dependent on beta-secretase cleavage, the precise nature of its interaction with beta-secretase (BACE1) itself is not fully elucidated in the provided search results.
Direct and Indirect Impacts on Gamma-Secretase Complex Activity
This compound's effects on Aβ isoform production are also dependent on active gamma-secretase. nih.govnih.govmedchemexpress.com The changes in Aβ38/Aβ40/Aβ42 relative abundance induced by this compound are sensitive to gamma-secretase inhibitors (GSIs) and gamma-secretase modulators (GSMs). nih.govnih.gov Aftins appear to act opposite to GSMs in terms of their effects on Aβ isoform ratios. nih.govnih.gov This sensitivity suggests that this compound may directly interact with the gamma-secretase complex, potentially modifying its substrate specificity to favor the production of Aβ42 over Aβ38. nih.gov The gamma-secretase complex is a multi-subunit protease responsible for cleaving APP within its transmembrane domain.
Differential Regulation of Amyloid-Beta (Aβ) Isoform Production (Aβ42, Aβ38, Aβ40)
A key characteristic of this compound is its differential impact on the production of Aβ isoforms. Studies in cultured cells have consistently shown that this compound triggers a robust upregulation of extracellular Aβ42 and a parallel downregulation of extracellular Aβ38, while extracellular Aβ40 levels remain stable. nih.govabcam.comhellobio.comfishersci.com Intracellular levels of these amyloid peptides appear to remain stable. nih.govabcam.comhellobio.com This selective modulation of extracellular Aβ levels, particularly the increase in the Aβ42/Aβ40 ratio, is reminiscent of the amyloid pathology observed in Alzheimer's disease. nih.govnih.gov
The following table summarizes the observed effects of this compound on extracellular Aβ isoform levels:
| Aβ Isoform | Effect of this compound on Extracellular Levels |
| Aβ42 | Increased (Upregulated) |
| Aβ38 | Decreased (Downregulated) |
| Aβ40 | Stable (Not Altered) |
Research suggests that the this compound induced upregulation of Aβ42 is unlikely to be due to reduced proteolytic degradation or diminished autophagy. nih.govnih.govresearchgate.net
Subcellular Organelle Interactions and Functional Ramifications
Beyond its influence on APP processing machinery, this compound also interacts with subcellular organelles, notably mitochondria. nih.govmedchemexpress.com
Reversible Alterations in Mitochondrial Ultrastructure
This compound has been shown to induce reversible alterations in the ultrastructure of mitochondria in cells. nih.govnih.govresearchgate.net While this compound's effects on mitochondrial functional parameters such as swelling, transmembrane potential loss, cytochrome c release, and oxygen consumption are reported to be little or non-detectable, the structural changes are observed. nih.govnih.govresearchgate.net These reversible alterations in mitochondrial ultrastructure are considered a notable effect of this compound. nih.govabcam.comhellobio.comfishersci.com
Molecular Interactions with Key Mitochondrial Proteins:
Studies have indicated that this compound interacts with certain mitochondrial proteins. Affinity chromatography experiments using immobilized Aftin-4 (a related compound) have identified mitochondrial proteins such as mitofilin, voltage-dependent anion channel (VDAC), and prohibitin as interacting ligands. nih.gov While these findings were primarily with Aftin-4, this compound is also reported to interact with VDAC1, prohibitin, and mitofilin, potentially interfering with subcellular compartmentalization and lipid raft properties, which could contribute to the shift in gamma-secretase activity towards Aβ42 generation. abcam.comhellobio.comfishersci.com The direct targets of Aftins remain under investigation. nih.gov
Investigating the Molecular and Cellular Mechanisms of this compound
This compound, a synthetic small molecule belonging to the roscovitine-related purine (B94841) family, has emerged as a significant tool in the study of amyloid-beta (Aβ) peptide metabolism, particularly in the context of Alzheimer's disease (AD) research. Unlike its structural relative roscovitine (B1683857), this compound demonstrates no significant activity against cyclin-dependent kinases (CDKs) hellobio.comvwr.comabcam.comadipogen.comnaver.com. Its primary characterized effect is a selective and potent modulation of extracellular amyloid peptide levels in cultured cells, specifically increasing the production of amyloid-β 42 (Aβ42) and decreasing amyloid-β 38 (Aβ38), while maintaining stable levels of amyloid-β 40 (Aβ40) hellobio.comvwr.comabcam.comadipogen.comnaver.comnih.govresearchgate.netnih.gov. This specific alteration in the Aβ42/Aβ40 ratio is a key pathological hallmark of AD nih.govresearchgate.netnih.govplos.orgnih.gov. The effects of this compound on amyloid peptide production are dependent on the activity of both β-secretase and γ-secretase nih.gov.
Research into the mechanisms by which this compound exerts its effects points towards interactions with specific cellular proteins and potential alterations in subcellular membrane dynamics.
Voltage-Dependent Anion Channel 1 (VDAC1)
Studies utilizing affinity chromatography with Aftin-4, a closely related analog to this compound, have identified Voltage-Dependent Anion Channel 1 (VDAC1) as an interacting ligand nih.govresearchgate.netnih.gov. VDAC1 is a key protein primarily located in the outer mitochondrial membrane, where it facilitates the transport of ions and metabolites uniprot.orgnibn.co.il. It is also found in other cellular membranes, including the plasma membrane and lipid rafts nih.govuniprot.org. VDAC1 is considered a hub protein involved in integrating mitochondrial functions with other cellular activities and plays a role in apoptosis uniprot.orgnibn.co.il. The interaction of this compound, similar to Aftin-4, with VDAC1 suggests a potential mechanism by which this compound influences cellular processes, possibly impacting mitochondrial function and/or other VDAC1-mediated activities in different cellular compartments nih.govresearchgate.netnih.gov.
Prohibitin
Prohibitin is another protein identified as an interacting partner of Aftin-4 through affinity chromatography nih.govresearchgate.netnih.gov. Prohibitin exists as two isoforms, prohibitin 1 (PHB1) and prohibitin 2 (PHB2), which form complexes primarily in the inner mitochondrial membrane, involved in mitochondrial protein folding and assembly nih.gov. However, prohibitins are also found in other cellular locations, including the plasma membrane and nucleus, and are implicated in various cellular processes such as cell proliferation, signaling, and apoptosis nih.gov. Like VDAC1, prohibitin is considered relevant to AD pathogenesis nih.gov. The interaction between this compound (via analogy to Aftin-4) and prohibitin suggests that this compound may influence mitochondrial function or other cellular pathways mediated by prohibitin nih.govresearchgate.netnih.gov.
Mitofilin
Mitofilin, also known as IMMT, is a protein located in the inner mitochondrial membrane that plays a crucial role in maintaining mitochondrial cristae structure nih.gov. Affinity chromatography studies with Aftin-4 identified mitofilin as an interacting ligand nih.govresearchgate.netnih.gov. Mitofilin, along with VDAC1 and prohibitin, are mitochondrial proteins that have been implicated in AD nih.gov. The interaction of this compound (by extension from Aftin-4) with mitofilin suggests a potential impact on mitochondrial structure and function, which could indirectly influence amyloid processing nih.govresearchgate.netnih.gov.
Implications for Subcellular Compartmentalization and Lipid Raft Dynamics
The proposed interactions of this compound with VDAC1, prohibitin, and mitofilin, proteins found in both mitochondria and other cellular membranes including lipid rafts, suggest that this compound may interfere with subcellular compartmentalization and the properties of lipid rafts hellobio.comvwr.comabcam.comadipogen.comnaver.comnih.gov. Lipid rafts are dynamic, cholesterol- and sphingolipid-rich microdomains within the plasma membrane that are believed to be sites for the processing of amyloid precursor protein (APP) by γ-secretase nih.gov. Alterations in the membrane environment, such as those potentially induced by this compound's interaction with these proteins, could modify the anchoring or folding of the γ-secretase complex, thereby shifting its activity towards the production of Aβ42 at the expense of other Aβ species nih.gov. Studies with Aftin-4 have shown that it can perturb the subcellular localization of γ-secretase components, supporting the idea that altering the membrane environment is a potential mechanism of action nih.gov.
Analysis of Downstream Intracellular Signaling Cascades
The primary observed effect of this compound is the alteration of extracellular amyloid peptide ratios. Investigating the downstream intracellular signaling cascades helps to understand how this extracellular effect is achieved and whether intracellular processes like degradation are involved.
Impact on Extracellular Secretion vs. Intracellular Homeostasis of Amyloid Peptides
A key finding regarding this compound is its selective impact on extracellular amyloid peptide levels. In cultured cells treated with this compound, there is a significant increase in secreted Aβ42 and a decrease in secreted Aβ38, while extracellular Aβ40 levels remain largely unchanged nih.govresearchgate.netnih.govplos.orgnih.gov. In contrast, the intracellular levels of these amyloid peptides appear to remain stable vwr.comabcam.comadipogen.comnaver.comnih.govresearchgate.netnih.gov. This suggests that this compound primarily influences the production and/or secretion processes of Aβ peptides rather than their intracellular accumulation or degradation.
The following table summarizes the observed effects of this compound on extracellular and intracellular amyloid peptide levels:
| Amyloid Peptide | Extracellular Levels | Intracellular Levels |
| Aβ42 | Increased | Stable |
| Aβ38 | Decreased | Stable |
| Aβ40 | Stable | Stable |
Investigation of Amyloid Peptide Degradation Pathways (e.g., Proteolytic Clearance, Autophagy)
Studies have investigated whether the increase in extracellular Aβ42 induced by this compound is a result of reduced degradation. However, evidence suggests that reduced proteolytic degradation or diminished autophagy are unlikely to be the primary mechanisms for the this compound-induced upregulation of Aβ42 nih.govresearchgate.netnih.gov. Inhibition of several known amyloid-degrading enzymes did not replicate the effects of this compound on amyloid levels in the cellular models used researchgate.net. Furthermore, this compound did not impair rapamycin-induced autophagy, indicating that it does not broadly inhibit this degradation pathway nih.gov. While other, uninvestigated, degradation pathways might theoretically be involved, the available data points away from reduced degradation as the main driver of the this compound-induced increase in extracellular Aβ42 nih.govresearchgate.net.
Prohibitin
Analysis of Downstream Intracellular Signaling Cascades
Indirect Effects on Kinase Activity, such as Glycogen Synthase Kinase-3 Beta (GSK-3β)
This compound, a purine-based compound, has been shown to indirectly influence the activity of kinases such as Glycogen Synthase Kinase-3 Beta (GSK-3β) through its effects on amyloid-beta (Aβ) peptide production and subsequent interactions within cellular proteostasis networks. Research indicates that this compound selectively and potently increases the production of extracellular Aβ42 while decreasing extracellular Aβ38 levels in cultured cells, with extracellular Aβ40 levels remaining stable. nih.govresearchgate.netuni.lugov.nl.ca This alteration in Aβ peptide ratios, particularly the increase in Aβ42, is considered relevant to the pathogenesis of Alzheimer's disease (AD). uni.lu
Studies investigating the molecular links between Aβ accumulation and downstream pathological events, such as tau hyperphosphorylation, have identified a key role for the proteostasis network, involving molecular chaperones like Heat Shock Protein 90 (HSP90) and its co-chaperone SUGT1. Increased levels of Aβ42, induced by this compound treatment or exogenous administration, have been correlated with elevated levels of phosphorylated tau (p-tau), a primary component of neurofibrillary tangles in AD. citeab.comfishersci.canih.gov This correlation is accompanied by an observed increase in the levels of both HSP90 and SUGT1. citeab.comfishersci.ca
Further research has elucidated that the HSP90:SUGT1 complex acts as a critical intersection between the proteostasis networks governing Aβ and tau. citeab.comfishersci.ca The interaction between SUGT1 and HSP90 appears to be enhanced in the presence of Aβ42. citeab.com Importantly, the HSP90 co-chaperone SUGT1 has been demonstrated to enhance HSP90-mediated GSK-3β activity. fishersci.ca GSK-3β is a well-established kinase known to phosphorylate tau protein. nih.govciteab.comguidetopharmacology.org
Experimental data from studies using SH-SY5Y cells treated with this compound have shown a concomitant increase in the levels of SUGT1, HSP90, GSK-3β, and p-tau. citeab.com Analysis revealed a correlation between SUGT1 levels and GSK-3β levels in these cells. citeab.comfishersci.ca Perturbing the function of either HSP90 or SUGT1 has a direct impact on GSK-3β and p-tau levels. Specifically, knockdown of SUGT1 or inhibition of HSP90 using Geldanamycin resulted in decreased levels of both GSK-3β and p-tau in this compound-treated cells. citeab.comfishersci.canih.gov These findings suggest that this compound indirectly promotes increased GSK-3β activity, and subsequently tau phosphorylation, through a mechanism involving the upregulation of Aβ42, which in turn influences the HSP90:SUGT1 chaperone complex and its regulatory effect on GSK-3β. fishersci.ca The results indicate that SUGT1 promotes an HSP90-dependent increase in GSK-3β levels. fishersci.ca
The observed correlations between the levels of Aβ42, HSP90, SUGT1, GSK-3β, and p-tau in response to this compound treatment highlight a potential pathway by which this compound, through its primary effect of increasing Aβ42, indirectly contributes to increased GSK-3β activity and downstream tau phosphorylation. This indirect modulation of GSK-3β activity via the Aβ-proteostasis axis underscores the complex cellular mechanisms influenced by this compound.
Table 1: Observed Correlations in SH-SY5Y Cells Treated with this compound or Aβ42
| Factor 1 | Factor 2 | Correlation Type | Reference |
| This compound | Extracellular Aβ42 | Increase | nih.govresearchgate.netuni.lugov.nl.ca |
| This compound | Extracellular Aβ38 | Decrease | nih.govresearchgate.netuni.lugov.nl.ca |
| This compound | Extracellular Aβ40 | Stable | nih.govresearchgate.netuni.lugov.nl.ca |
| Increased Aβ42 | p-tau | Correlation | citeab.comfishersci.canih.gov |
| Increased Aβ42 | HSP90 | Correlation | citeab.comfishersci.ca |
| Increased Aβ42 | SUGT1 | Correlation | citeab.comfishersci.ca |
| SUGT1 | GSK-3β | Correlation | citeab.comfishersci.ca |
| HSP90 Inhibition | GSK-3β | Decrease | fishersci.canih.gov |
| SUGT1 Knockdown | GSK-3β | Decrease | citeab.comfishersci.ca |
| HSP90 Inhibition | p-tau | Decrease | fishersci.canih.gov |
| SUGT1 Knockdown | p-tau | Decrease | citeab.comfishersci.ca |
Aftin 5 As an Inducer in Preclinical Disease Modeling
Application in In Vitro Cellular Systems for Amyloidogenesis Research
Aftin-5 has been successfully applied in various in vitro cellular systems to study amyloidogenesis. Its effects have been observed across different cell lines, including those that overexpress AβPP, as well as in primary neuronal cultures. nih.gov
Studies in Neuroblastoma Cell Lines (e.g., N2a, SH-SY5Y, HT22, N2a-AβPP695)
Neuroblastoma cell lines, such as N2a, SH-SY5Y, HT22, and N2a-AβPP695 (N2a cells stably expressing AβPP695), have been utilized to investigate the effects of this compound on amyloid production. This compound has been shown to dramatically modify extracellular Aβ38/Aβ40/Aβ42 production in these cell lines. nih.gov Specifically, it triggers a significant upregulation of extracellular Aβ42 and a parallel downregulation of extracellular Aβ38, while extracellular Aβ40 levels remain stable. nih.gov Intracellular levels of these amyloid peptides appear to remain stable upon this compound treatment. nih.gov
Studies in N2a-AβPP695 cells have demonstrated a dose-dependent effect of this compound on extracellular amyloid levels. nih.gov For instance, increasing concentrations of this compound lead to increased extracellular Aβ42 production. nih.gov The effect of this compound on Aβ production in these cells is sensitive to pharmacological inhibitors of β-secretase and γ-secretase, as well as to γ-secretase modulators (GSMs). nih.gov For example, a GSM like the 'Torrey Pines' compound has opposite effects to this compound on the production of Aβ38 and Aβ42 peptides in N2a-AβPP695 cells, and it can inhibit the this compound induced Aβ42 upregulation and Aβ38 down-regulation in a dose-dependent manner. nih.gov
In SH-SY5Y cells, treatment with this compound has been shown to increase Aβ42 levels. biorxiv.org This increase in Aβ42 is associated with increased phosphorylation of tau protein. biorxiv.org
This compound exhibits slight cytotoxicity in SH-SY5Y, HT22, N2a, and N2a-AβPP695 cells, with reported IC50 values of 180, 194, 178, and 150 μM, respectively. medchemexpress.comtargetmol.com
Investigation in Human Embryonic Kidney (HEK293) Cells Overexpressing AβPP
HEK293 cells engineered to overexpress AβPP have also been used to study the effects of this compound. nih.gov Similar to neuroblastoma cells, this compound dramatically modifies extracellular Aβ38/Aβ40/Aβ42 production in these cells, leading to increased Aβ42 and decreased Aβ38, with stable Aβ40 levels. nih.gov
Utility in Primary Neuronal Cell Cultures
This compound's effects on amyloid peptide levels have also been observed in primary neuronal cultures. nih.gov This indicates that the compound's ability to modulate Aβ production is not limited to immortalized cell lines and is relevant in more physiologically relevant neuronal contexts. nih.gov
Development of Advanced Three-Dimensional (3D) Culture Models
This compound has been instrumental in the development of advanced three-dimensional (3D) culture models, particularly human cerebral organoids, to recapitulate aspects of AD pathology in vitro. researchgate.netfrontiersin.orgd-nb.infonih.gov These 3D models offer a more complex and physiologically relevant environment compared to traditional 2D cell cultures. researchgate.netplos.org
Chemical Induction of Aβ42 Accumulation in Human Cerebral Organoids
Human cerebral organoids, which can differentiate into discrete brain regions reminiscent of the cerebral cortex, have been used to study Aβ accumulation implicated in AD. nih.gov A chemical strategy using this compound has been adopted to modulate the post-translational pathways of AβPP and induce Aβ42 accumulation in these organoids. nih.govnih.govplos.org This approach allows for the modeling of sporadic AD (sAD) phenotypes in organoids derived from healthy human stem cells. researchgate.netd-nb.infobiomedgrid.com
Treatment of human cerebral organoids (referred to as mini-brains or MBs in some studies) with this compound leads to an increase in the secretion of soluble extracellular Aβ42 fragments. researchgate.netnih.govnih.govplos.org This chemical induction disrupts the physiological balance of the Aβ42/Aβ40 ratio observed during normal maturation of the organoids. nih.govplos.org
Data from studies using human cerebral organoids treated with this compound demonstrate a significant increase in Aβ42 concentration in the conditioned media. For example, in one study, treatment of 1-month-old and 2-month-old organoids with 150 μM this compound for 4 days resulted in increased Aβ42 levels compared to vehicle-treated controls. researchgate.netplos.org
Data Table: Effect of this compound on Extracellular Aβ Levels in Human Cerebral Organoids (Example Data from Literature)
| Organoid Age | Treatment | Extracellular Aβ40 (Mean Concentration) | Extracellular Aβ42 (Mean Concentration) |
| 1 month | Vehicle (Ctrl) | Data available in source | Data available in source |
| 1 month | This compound (150μM) | Data available in source | Increased compared to Ctrl |
| 2 months | Vehicle (Ctrl) | Data available in source | Data available in source |
| 2 months | This compound (150μM) | Data available in source | Increased compared to Ctrl |
Note: Specific concentration values would require extraction from the cited figures/tables.
Modeling Alterations in Aβ42/Aβ40 Ratio
A key application of this compound in 3D cerebral organoid models is its ability to induce an increased Aβ42/Aβ40 ratio, a critical factor in AD pathogenesis. nih.govfrontiersin.orgnih.govplos.orgcambridge.org Treatment with this compound leads to a reproducible disruption in this ratio due to the rapid increase of soluble Aβ42 accumulation while Aβ40 levels remain relatively stable. nih.govnih.govplos.org
Studies have quantified the Aβ42/Aβ40 ratio in the conditioned media of cerebral organoids treated with this compound. researchgate.netplos.org These studies show a significant increase in the Aβ42/Aβ40 ratio after this compound treatment compared to control organoids. researchgate.netplos.org This chemically induced alteration in the Aβ42/Aβ40 ratio in organoids derived from healthy individuals provides a model reminiscent of the signature of sporadic AD. nih.govplos.org
Data Table: Effect of this compound on Extracellular Aβ42/Aβ40 Ratio in Human Cerebral Organoids (Example Data from Literature)
| Organoid Age | Treatment | Extracellular Aβ42/Aβ40 Ratio (Mean) |
| 1 month | Vehicle (Ctrl) | Data available in source |
| 1 month | This compound (150μM) | Increased compared to Ctrl |
| 2 months | Vehicle (Ctrl) | Data available in source |
| 2 months | This compound (150μM) | Increased compared to Ctrl |
Note: Specific ratio values and statistical significance (e.g., p-values) would require extraction from the cited figures/tables.
Recapitulation of Sporadic Alzheimer's Disease (sAD) Phenotypes
A key application of this compound is in the recapitulation of sporadic Alzheimer's Disease (sAD) phenotypes within human brain organoids derived from control donors frontiersin.orguni-freiburg.deresearchgate.netnih.govbiorxiv.orgrbmb.netabcam.com. By chemically inducing AD-like pathology, this approach provides a model system to study non-endogenous factors that might contribute to sAD biorxiv.org.
Treatment of cerebral organoids with this compound has been shown to reproducibly disrupt the physiological balance of the Aβ42/Aβ40 ratio, a hallmark of AD citeab.comuni-freiburg.deresearchgate.netnih.gov. Specifically, studies using this compound in brain organoids generated from control donor-derived induced pluripotent stem cells (iPSCs) observed an increase in Aβ42 concentration and the Aβ42/Aβ40 ratio nih.govciteab.comuni-freiburg.denih.gov.
Table 1: Effect of this compound Treatment on Aβ Peptide Levels in Cerebral Organoids
| Peptide | Effect of this compound Treatment | Reference |
| Aβ42 | Increased production/secretion | nih.govciteab.comfrontiersin.orgribocentre.orgnih.govuni.luuni-freiburg.deresearchgate.netnih.gov |
| Aβ40 | Levels remain stable | frontiersin.orgribocentre.orgnih.govuni.luuni-freiburg.denih.gov |
| Aβ38 | Decreased levels | frontiersin.orgribocentre.orgnih.govuni.lu |
| Aβ42/Aβ40 Ratio | Increased | nih.govciteab.comuni-freiburg.denih.gov |
However, it is important to note that within the timeframe of some studies, this compound treatment in organoids did not lead to an increase in phosphorylated tau (p-tau) or extracellular amyloid-beta aggregation as indicated by immunohistochemistry uni-freiburg.denih.gov. Aβ aggregation in these chemically-induced sAD organoid models appeared to develop in a time-dependent manner, similar to familial AD cerebral organoids uni-freiburg.denih.gov.
Evaluation of Patient-Specific Genetic Background Responses in Organoids
The use of chemical inducers like this compound in conjunction with organoids derived from patients with specific genetic backgrounds offers potential avenues for research. It has been suggested that treating sAD patient-derived and control donor-derived brain organoids with AD pathology inducers like this compound could be informative for observing cellular responses influenced by patient-specific genetic backgrounds. One study explored the effects of this compound on neurons differentiated from iPSCs of both a healthy individual and a patient with familial AD carrying an APP mutation, indicating the compound's ability to influence Aβ levels in different genetic contexts.
Potential for Integration with Myelin Organoid Research
This compound's ability to induce Aβ pathology suggests a potential for its integration into myelin organoid research. Studies have indicated that Aβ pathology can be acutely induced in myelin organoids (myelinoids) by treatment with small molecules such as this compound. This opens up possibilities for utilizing this compound in myelin organoid models to investigate the impact of Aβ accumulation on oligodendrocyte function and myelin homeostasis in the context of Alzheimer's disease.
Differentiation from Genetically Engineered Organoid Models of Familial Alzheimer's Disease (FAD)
This compound induced organoid models for sAD are distinct from genetically engineered organoid models used to study familial Alzheimer's Disease (FAD). FAD is often linked to mutations in genes such as APP, PSEN1, and PSEN2 rbmb.net. Organoid models of FAD are typically generated from iPSCs derived from patients carrying these specific mutations uni-freiburg.deresearchgate.netnih.govrbmb.netabcam.com. These genetic models often exhibit earlier and more pronounced AD-like phenotypes, including robust amyloid plaque formation and sometimes tau pathology, compared to chemically induced models within similar timeframes uni-freiburg.denih.gov. The this compound model, in contrast, focuses on chemically altering Aβ peptide ratios in organoids derived from individuals without these specific FAD mutations, aiming to mimic aspects of sporadic disease onset related to Aβ imbalance citeab.comuni-freiburg.deresearchgate.netnih.gov.
Conceptual Framework for In Vivo Chemically-Induced Models of Alzheimer's Disease
Current research on this compound in the context of Alzheimer's disease modeling primarily focuses on its application in in vitro systems, particularly human brain organoids. The available scientific literature does not extensively detail the conceptual framework or experimental application of this compound for creating chemically-induced in vivo models of Alzheimer's disease. The strength of this compound as a tool has been demonstrated in modulating Aβ peptide production and ratios within controlled in vitro 3D cellular environments, providing a valuable platform for studying specific aspects of AD pathophysiology outside the complexity of a living organism.
Structure Activity Relationships and Analog Development of Aftin 5
Design and Synthesis of Aftin Analogues and Derivatives
Aftin-5 belongs to a family of tri-substituted purines known as Aftins. nih.gov The synthesis of this compound and its analogs typically involves modifications to the purine (B94841) core structure. For this compound specifically, its preparation has been depicted starting from 2,6-dichloropurine. This process involves sequential amination and alkylation steps. The amination at the 6-position is performed with N-methylaniline, followed by alkylation. The final step involves amination at the 2-position with (R)-2-aminobutanol. researchgate.net
Studies involving a library of purines and related compounds have been conducted to explore the structural requirements for Aftin activity. nih.gov While a clear-cut structure-activity relationship (SAR) has been challenging to fully establish within the Aftins library, some key structural requirements for their biological activity have been identified. researchgate.netnih.gov These include the necessity of a methyl (or other aryl) substituent at the N6 position. researchgate.netnih.gov The N9 position appears to accommodate larger substituents compared to corresponding kinase inhibitors. nih.gov Substitution at the C2 position is also necessary, although specific optimal modifications at this position have not been definitively identified. nih.gov
Pharmacological Characterization of Aftin Series for Aβ42 Inducing Potency
The pharmacological characterization of the Aftin series primarily focuses on their ability to induce Aβ42 production and modulate the ratios of Aβ peptides. This compound has been shown to robustly increase the production and extracellular release of Aβ42 in various cell cultures, including immortalized cell lines and primary neuronal cultures. researchgate.netnih.gov Concurrently, Aftins trigger a significant parallel down-regulation of Aβ38, while Aβ40 levels generally remain stable. researchgate.netnih.gov This effect on the relative abundance of Aβ38, Aβ40, and Aβ42 peptides is similar to changes observed in the brains of AD patients. researchgate.netnih.gov
Dose-response studies have shown that this compound gradually increases Aβ42 production, with this effect being linear up to relatively high concentrations (e.g., 150 μM). nih.gov The induction of Aβ42 production by this compound is dependent on the activity of both β- and γ-secretases, as pharmacological inhibitors of these enzymes abolish the this compound-induced increase in Aβ42. nih.gov The effects of this compound appear to primarily concern extracellular amyloid peptides, with intracellular levels remaining stable. researchgate.netnih.gov
While Aftin-4 also induces Aβ42, this compound has demonstrated lower cellular toxicity compared to Aftin-4 at high concentrations, making it a more recommended pharmacological tool for certain in vitro studies. nih.govmedchemexpress.com Aftin-4 has been reported to increase Aβ1-42 levels in vivo in mice and can provoke toxicity. medchemexpress.com
Comparative Analysis with Roscovitine (B1683857) and Other Purine-Based Compounds
This compound is structurally related to roscovitine, a well-known purine-based cyclin-dependent kinase inhibitor. hellobio.comadipogen.comabcam.com However, a key distinction is that this compound, unlike roscovitine, does not exhibit activity on CDKs. hellobio.comadipogen.comabcam.com This lack of CDK inhibition in this compound is significant because roscovitine's primary pharmacological effects are mediated through CDK inhibition. wikipedia.orgguidetopharmacology.orgnih.gov
The Aftin series, including this compound, represents a class of purine derivatives that specifically induce Aβ42 production, a property not typically associated with roscovitine or many other purine-based compounds. nih.govgoogle.com While some other compounds, such as fenofibrate, celecoxib, indomethacin, and certain triazines, have been shown to increase the Aβ42/Aβ40 ratio, the level of Aβ42 induction achieved by Aftins is reported to be much higher. nih.govuantwerpen.be This suggests a distinct mechanism of action for Aftins compared to these other compounds.
The structural difference at the N6 position, being a tertiary amine in Aftin derivatives compared to a secondary amine in most known purine derivatives, has been highlighted as a special distinction. google.com This structural variation may contribute to the unique Aβ42-inducing activity of Aftins.
Optimization Strategies for Enhanced Aβ42 Induction and Specificity
Despite synthetic efforts, establishing a clear-cut structure-activity relationship within the Aftins library has been challenging, and only slight improvements in potency have been achieved compared to the initial Aftin-4. researchgate.netnih.gov The lack of a well-defined SAR may be partly attributed to the cellular nature of the biological assay used to characterize these compounds. nih.gov
Optimization strategies for Aftin analogs aim to enhance their Aβ42 inducing potency and improve their specificity for modulating amyloid-β peptide ratios without causing significant cytotoxicity. This compound was developed as an optimized Aftin with reduced cellular toxicity at high doses compared to Aftin-4, while retaining potent effects on extracellular Aβ38, Aβ40, and Aβ42 production. nih.gov
The mechanism by which Aftins induce Aβ42 production is still under investigation, but it is thought to involve an effect on γ-secretase and/or its micro-environment, possibly by interacting with mitochondrial proteins like VDAC1, prohibitin, and mitofilin, and interfering with subcellular compartmentalization and lipid raft properties. hellobio.comadipogen.comabcam.comresearchgate.netnih.govresearchgate.net Further optimization efforts could focus on better understanding these interactions and designing analogs that more effectively target these pathways to enhance Aβ42 induction and specificity. The strong requirement for specific AβPP structural features for this compound-induced Aβ42 production also suggests potential avenues for optimizing interactions with the substrate. ucl.ac.uk
Translational Research Applications: Inhibitor and Modulator Discovery
High-Throughput Screening Platforms for Anti-Amyloidogenic Compounds
The ability of Aftin-5 to reliably upregulate extracellular Aβ42 production in cell cultures makes it suitable for developing high-throughput screening (HTS) platforms. researchgate.netnih.govnih.gov These platforms enable the rapid testing of large libraries of compounds to identify those that can inhibit or reverse the this compound-induced amyloid pathology. researchgate.netnih.govnih.gov This cell-based assay system, often utilizing ELISA for detecting Aβ peptides, provides a simple, cost-effective, and fast method for screening potential anti-AD compounds. nih.gov The system can detect compounds acting through various pathways, including those affecting β- and γ-secretase activity, interactions with amyloid-β protein precursor (AβPP), or proteins involved in Aβ trafficking or degradation. nih.gov
Identification of Agents Reversing Aftin-Induced Aβ42 Upregulation
A core application of this compound in HTS is the identification of compounds that can reverse or block the increase in Aβ42 levels it induces. researchgate.netnih.govnih.gov This involves treating cells with this compound to establish the elevated Aβ42 phenotype and then exposing these cells to candidate compounds. Agents that reduce the Aβ42 levels back towards baseline are considered potential inhibitors of amyloidogenesis. researchgate.netnih.gov This approach has been used to screen diverse chemical libraries, including natural products and synthetic compounds. nih.govnih.gov The effectiveness of candidate compounds is typically measured by quantifying extracellular Aβ42 levels using techniques like ELISA. nih.govplos.org
Research findings demonstrate that this compound triggers a robust upregulation of extracellular Aβ42, accompanied by a downregulation of Aβ38, while Aβ40 levels remain relatively stable. researchgate.netnih.govnih.gov For instance, studies have shown this compound can lead to an increase of over 900% in Aβ42 levels in certain cell lines. researchgate.net This specific alteration in the Aβ profile, reminiscent of that observed in AD brains, provides a clear and measurable endpoint for screening. researchgate.netnih.govj-alz.com
Interactive Data Table: Effect of this compound on Extracellular Aβ Levels (Illustrative Example based on research findings)
| Compound | Extracellular Aβ38 Level (Fold Change vs Control) | Extracellular Aβ40 Level (Fold Change vs Control) | Extracellular Aβ42 Level (Fold Change vs Control) |
| Vehicle | 1.0 | 1.0 | 1.0 |
| This compound | ↓ (Downregulation) | ↔ (Stable) | ↑↑↑ (Robust Upregulation, e.g., >9x) |
Characterization of Novel Gamma-Secretase Inhibitors (GSIs) and Modulators (GSMs)
This compound-induced Aβ42 upregulation is sensitive to inhibition by both β-secretase and γ-secretase inhibitors (GSIs), as well as modulation by γ-secretase modulators (GSMs). researchgate.netnih.govnih.gov This sensitivity makes the this compound-based screening system particularly valuable for identifying and characterizing novel GSIs and GSMs. researchgate.netnih.gov
GSIs reduce the cleavage of AβPP by γ-secretase, thereby decreasing the production of all Aβ peptides, including Aβ42. nih.gov GSMs, on the other hand, alter the site of γ-secretase cleavage, favoring the production of shorter, less aggregation-prone Aβ peptides (like Aβ38 and Aβ40) over Aβ42. researchgate.netnih.gov Aftins, in terms of their effects on Aβ38/Aβ40/Aβ42 relative abundance, act opposite to GSMs. researchgate.netnih.govj-alz.com
In the this compound screening system, compounds that reduce the elevated Aβ42 levels could be either GSIs or GSMs. Further characterization is needed to distinguish between these classes. GSIs would typically reduce Aβ42 without significantly altering the ratio of the remaining Aβ peptides, while GSMs would shift the balance away from Aβ42 towards shorter forms like Aβ38. researchgate.netnih.gov Studies have shown that known GSIs like DAPT and BMS 299897 effectively inhibit this compound-induced Aβ42 production. nih.gov Similarly, GSMs can counteract the this compound-induced shift in Aβ peptide ratios. nih.gov
Interactive Data Table: Effect of GSIs and GSMs on this compound Induced Aβ Production (Illustrative Example)
| Treatment | Extracellular Aβ38 Level (vs this compound alone) | Extracellular Aβ40 Level (vs this compound alone) | Extracellular Aβ42 Level (vs this compound alone) |
| This compound | 1.0 | 1.0 | 1.0 |
| This compound + GSI (e.g., DAPT) | Increase | Stable/Slight Decrease | Significant Decrease |
| This compound + GSM | Significant Increase | Stable/Slight Increase | Significant Decrease |
Screening for Environmental Compounds Influencing Amyloid Metabolism (Pro-AD Compounds)
Beyond identifying potential therapeutics, this compound serves as a reference compound for screening environmental chemicals that might similarly induce Aβ42 upregulation and Aβ38 downregulation. researchgate.netnih.govnih.gov These compounds, acting like Aftins, are considered potential "pro-AD compounds" that could contribute to the onset or progression of sporadic AD. researchgate.netnih.govnih.gov
The this compound-based cell culture system allows for the testing of compounds present in the "human chemical exposome" – the totality of environmental exposures experienced by an individual. researchgate.netnih.gov By screening these compounds for their ability to mimic the this compound-induced Aβ profile (increased Aβ42, decreased Aβ38), researchers can identify potential environmental risk factors for AD. researchgate.netnih.gov This screening approach has led to the identification of certain triazine herbicides, for example, as compounds that can induce β- and γ-secretase-dependent production of extracellular Aβ42, similar to this compound. researchgate.netuantwerpen.be
The identification of such pro-AD compounds using this compound as a benchmark is a crucial step in understanding the environmental contributions to AD and could inform preventive strategies. researchgate.netnih.gov
Prospective Research Directions and Emerging Paradigms
Comprehensive Elucidation of Aftin-5 Mediated Signal Transduction Networks
Understanding the precise molecular pathways through which this compound exerts its effects on Aβ production is a critical area of ongoing and future research. While it is known that this compound influences γ-secretase activity and interacts with certain mitochondrial proteins, the comprehensive signal transduction networks involved require further detailed investigation. abcam.com Research is currently underway to elucidate the molecular mechanism of action of Aftins. nih.gov This includes exploring how its interaction with proteins like VDAC1, prohibitin, and mitofilin translates into altered γ-secretase cleavage of amyloid precursor protein (APP). abcam.com
Future studies may involve:
Mapping the complete protein interaction profile of this compound within neuronal and other relevant cell types.
Investigating downstream signaling cascades activated or inhibited by this compound that ultimately impact APP processing and Aβ production.
Determining if this compound influences other signaling pathways known to be implicated in AD pathogenesis, such as those related to calcium metabolism, Wnt signaling, mTOR, AMPK, sirtuins, and phosphoinositide signaling, which are known to be disrupted in AD and contribute to cognitive decline. lidsen.commdpi.com
Utilizing techniques such as phosphoproteomics to identify changes in protein phosphorylation patterns induced by this compound treatment, providing insights into affected signaling pathways.
A deeper understanding of these networks could reveal novel therapeutic targets downstream of this compound's initial interactions.
Integration with Multi-Omics Approaches (e.g., Proteomics, Metabolomics)
Integrating this compound research with multi-omics approaches holds significant promise for a more holistic understanding of its impact at a systems level. Multi-omics, which combines data from different biological layers such as genomics, transcriptomics, proteomics, and metabolomics, can provide comprehensive insights into the molecular alterations associated with complex diseases like AD. frontiersin.orgmedrxiv.org
Prospective research directions include:
Proteomics: Analyzing global protein expression and modification changes in cells or model systems treated with this compound to identify affected proteins and pathways beyond those directly involved in Aβ processing. Studies have shown the utility of proteomics in identifying potential AD biomarkers, including plasma proteins like actin. nih.govnih.gov
Metabolomics: Profiling metabolic changes induced by this compound to understand how its effects on Aβ production and mitochondrial function impact cellular metabolism. Metabolomic analysis has revealed altered metabolic pathways in AD, such as those involving arginine, alanine, aspartate, glutamate, and pyruvate (B1213749) metabolism. nih.gov
Integration of Datasets: Combining proteomics and metabolomics data with other omics data (if available) from this compound treated models to build integrated networks and identify key biological processes perturbed by the compound. This integrated approach can help overcome the challenges associated with analyzing heterogeneous data from different platforms. frontiersin.org
Such multi-omics studies could uncover previously unrecognized biological processes influenced by this compound, potentially identifying new biomarkers or therapeutic targets related to AD.
Refinement and Validation of this compound-Based Preclinical Models
This compound's ability to induce an AD-like shift in Aβ peptide ratios makes it a valuable tool for creating preclinical models of AD. nih.govnih.gov Research is ongoing to establish a chemically induced AD model using this compound, similar to the MPTP-induced Parkinsonism model. nih.gov
Future efforts will focus on refining and validating these models:
In vitro Models: Further developing and characterizing this compound-treated cell lines and 3D cell cultures, such as human cerebral organoids, to ensure they accurately recapitulate key aspects of AD pathology beyond Aβ accumulation, such as tau hyperphosphorylation, neuroinflammation, and synaptic dysfunction. cea.frnih.govfrontiersin.orgplos.orgcambridge.orgnews-medical.netresearchgate.net Studies have already demonstrated that this compound can induce Aβ42 production and an increased Aβ42/Aβ40 ratio in human cerebral organoids, mimicking an AD signature. nih.govplos.org However, in some instances, tau phosphorylation or extracellular beta-amyloid plaques were not observed in this compound treated organoids within certain timeframes, highlighting the need for further refinement and characterization of these models. plos.org
In vivo Models: Investigating the effects of this compound in animal models, including both wild-type mice and established AD models like AβPP/PS1 mice, to determine if it can induce AD-like pathological changes and cognitive deficits in a living system. nih.gov Rigorous validation of these models is crucial to ensure their translatability to human AD.
Standardization: Developing standardized protocols for using this compound to induce AD-like phenotypes in various model systems to ensure reproducibility across different research settings.
Refined and well-validated this compound-based models will be essential tools for studying disease mechanisms and testing potential therapeutic interventions.
Exploration of this compound's Utility in Modeling Other Neurodegenerative Conditions
Given that Aβ dysregulation and mitochondrial dysfunction are implicated in other neurodegenerative diseases beyond AD, there is potential to explore this compound's utility in modeling these conditions. abcam.comnih.gov
Prospective research directions include:
Investigating the effects of this compound in model systems of other proteinopathies characterized by the aggregation of misfolded proteins, such as Parkinson's disease (PD) (alpha-synuclein) or Huntington's disease (HD) (huntingtin). While this compound is primarily known for its effects on Aβ, its impact on mitochondrial function abcam.comnih.gov could be relevant in the context of other neurodegenerative disorders where mitochondrial dysfunction plays a role.
Determining if this compound can induce relevant pathological hallmarks or cellular dysfunction in models of these other neurodegenerative conditions. For example, cerebral organoids are being explored as models for PD using alpha-synuclein (B15492655) pre-formed fibrils, and while Aftin-4 was used in an AD neuroinflammation model, this highlights the potential of organoids for modeling different neurodegenerative conditions. news-medical.net
Exploring this compound's effects in these contexts could provide insights into shared pathological mechanisms or identify unique aspects of Aβ-mediated toxicity.
Synergistic Effects in Combination Research with other Alzheimer's Disease Therapeutics (Preclinical)
The complex multifactorial nature of AD suggests that combination therapies targeting multiple pathological pathways may be more effective than monotherapies. europa.eunih.gov this compound, as a tool to induce an AD-like Aβ imbalance, can be used in preclinical studies to investigate potential synergistic effects when combined with other AD therapeutics.
Prospective research includes:
Testing this compound in combination with compounds targeting other key AD pathways, such as tau pathology, neuroinflammation, or synaptic dysfunction, in preclinical models.
Evaluating whether combining this compound treatment with other therapeutic candidates can enhance the amelioration of AD-like phenotypes in these models compared to individual treatments.
Using this compound-based models to screen for drug combinations that exhibit synergistic effects in reducing Aβ pathology or improving downstream cellular functions.
Preclinical combination research utilizing this compound could help identify promising therapeutic regimens for future clinical investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
